Rawsonol

描述

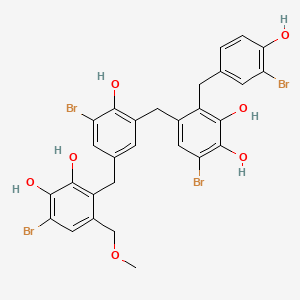

罗森醇是从绿藻Avrainvillea rawsoni中提取的一种溴化二苯甲烷衍生物。 它对 3-羟基-3-甲基戊二酰辅酶 A 还原酶具有抑制活性,该酶参与胆固醇的生物合成

准备方法

合成路线和反应条件: 罗森醇主要从绿藻Avrainvillea rawsoni中提取。提取过程涉及使用有机溶剂从藻类生物质中分离化合物。 然后使用色谱技术纯化粗提物以获得纯罗森醇 .

工业生产方法: 罗森醇的工业生产涉及Avrainvillea rawsoni的大规模培养,然后进行提取和纯化过程。培养条件,如光照、温度和养分供应,经过优化以最大限度地提高罗森醇的产量。 提取过程使用工业级溶剂和色谱系统进行放大,以确保高纯度和高产率 .

化学反应分析

Reaction Mechanisms and Transition States

Chemical reactions are fundamentally governed by transition states, which are fleeting intermediates dictating reaction pathways . Recent advancements in spectroscopic techniques like chirped-pulse millimeter-wave spectroscopy enable direct characterization of these states, revealing vibrational energy distributions and bond-angle geometries . For example, the reaction between vinyl cyanide and ultraviolet light produces hydrogen cyanide (HCN) through competing transition states, identified via vibrational energy analysis .

Table 1: Key Parameters in Transition State Analysis

Experimental Techniques in Reaction Study

Modern methods combine spectroscopy and computational analysis to probe reaction dynamics:

-

Chirped-pulse spectroscopy resolves molecular structures during transition states .

-

Density Functional Theory (DFT) models reaction pathways, partitioning mechanisms into phases (contact, preparation, transition) .

-

Kinetic studies (e.g., Arrhenius plots) quantify activation energies and reaction rates .

Table 2: Experimental Methods Comparison

Optimization Strategies

Chemical reaction optimization integrates experimental design (DoE) and mechanistic insights:

-

Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalysts) for yield maximization .

-

Electrochemistry leverages electric fields to enhance reaction efficiency, particularly in drug synthesis .

-

Bioorthogonal reactions in living systems exploit pH or redox gradients (e.g., glutathione-mediated reductions) .

Table 3: Bioorthogonal Reaction Examples

| Trigger | Reactant | Product(s) |

|---|---|---|

| Acidic pH | Oxime | O-substituted hydroxylamine |

| Glutathione | Acylhydrazone | Hydrazide, aldehyde/ketone |

Computational and Theoretical Frameworks

Advanced computational tools like the United Reaction Valley Approach (URVA) dissect reaction mechanisms into phases:

科学研究应用

Medicinal Chemistry

Rawsonol has been studied for its potential therapeutic effects, especially in the context of cancer treatment. Its structural characteristics allow it to serve as a model compound for investigating brominated diphenylmethane derivatives, which are known for their biological activity.

Case Study: Antitumor Activity

Research has highlighted the antitumor properties of compounds related to this compound. For instance, steroidal saponins, which share structural similarities with this compound, have shown significant antitumor activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

| Compound | Mechanism of Action | Cancer Types |

|---|---|---|

| Isospirostanol | Induces apoptosis and inhibits proliferation | Breast cancer, lung cancer |

| Cholestanol | Alters signaling pathways affecting tumor growth | Colorectal cancer |

Pharmacological Applications

In pharmacology, this compound's potential has been explored in relation to its effects on cellular processes and disease mechanisms.

Pharmacokinetics and Pharmacodynamics

Studies suggest that this compound may influence key biological pathways involved in inflammation and oxidative stress response, similar to other saponins derived from natural sources. These properties could make it a candidate for further exploration in drug development aimed at treating conditions like myocardial ischemia and other cardiovascular diseases .

Materials Science

This compound's chemical properties extend beyond biological applications into materials science. Its use as a model compound aids researchers in synthesizing novel materials with specific functionalities.

Case Study: Material Synthesis

Research indicates that derivatives of this compound can be utilized to develop advanced materials with applications in coatings and adhesives due to their thermal stability and chemical resistance.

| Application | Material Type | Properties |

|---|---|---|

| Coatings | Protective coatings | Chemical resistance, durability |

| Adhesives | Industrial adhesives | Strong bonding capabilities |

作用机制

罗森醇通过抑制 3-羟基-3-甲基戊二酰辅酶 A 还原酶的活性发挥其作用。这种酶是甲羟戊酸途径中的关键参与者,该途径负责胆固醇的生物合成。通过抑制这种酶,罗森醇有效地减少了胆固醇的产生。 所涉及的分子靶点和途径包括罗森醇与酶活性位点的结合,从而阻止 3-羟基-3-甲基戊二酰辅酶 A 转化为甲羟戊酸 .

类似化合物:

洛伐他汀: 另一种 3-羟基-3-甲基戊二酰辅酶 A 还原酶抑制剂,临床上用于降低胆固醇水平。

辛伐他汀: 洛伐他汀的合成衍生物,具有相似的抑制活性。

阿托伐他汀: 同一酶的更强抑制剂,广泛用于治疗高胆固醇血症.

罗森醇的独特性: 罗森醇的独特性在于它来自绿藻Avrainvillea rawsoni的天然来源。与合成他汀类药物不同,罗森醇提供了一种天然替代品,可能具有更少的副作用。 此外,其溴化结构提供了独特的化学性质,可以在各种科学和工业应用中加以利用 .

相似化合物的比较

Lovastatin: Another inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, used clinically to lower cholesterol levels.

Simvastatin: A synthetic derivative of lovastatin with similar inhibitory activity.

Atorvastatin: A more potent inhibitor of the same enzyme, widely used in the treatment of hypercholesterolemia.

Uniqueness of Rawsonol: this compound is unique due to its natural origin from the green alga Avrainvillea rawsoni. Unlike synthetic statins, this compound offers a natural alternative with potentially fewer side effects. Additionally, its brominated structure provides unique chemical properties that can be exploited in various scientific and industrial applications .

生物活性

Rawsonol, a compound derived from red algae, has garnered attention due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a bromophenolic compound isolated from various marine algae, particularly from the genus Rhodomela. It is recognized for its potential therapeutic properties, including antioxidant, antimicrobial, and anticancer activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its effectiveness can be measured using various assays such as DPPH and ABTS radical scavenging tests.

The antioxidant activity of this compound is comparable to well-known antioxidants like ascorbic acid and BHT.

2. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays.

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

3. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanisms include inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical) | 4.3 | Apoptosis induction | |

| MCF-7 (breast) | 3.1 | Cell cycle arrest | |

| HCT-116 (colon) | 2.5 | Topoisomerase inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Topoisomerase Inhibition: It interferes with the DNA replication process by inhibiting topoisomerase enzymes, which are critical for DNA unwinding during replication.

- Cell Cycle Arrest: this compound has been shown to halt the progression of the cell cycle in cancer cells, preventing their division and proliferation.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells revealed a significant reduction in cell viability at concentrations as low as 4.3 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial effects of this compound, it was found effective against both gram-positive and gram-negative bacteria, with MIC values indicating strong inhibitory effects.

属性

CAS 编号 |

125111-69-5 |

|---|---|

分子式 |

C29H24Br4O7 |

分子量 |

804.1 g/mol |

IUPAC 名称 |

6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol |

InChI |

InChI=1S/C29H24Br4O7/c1-40-12-17-11-23(33)29(39)27(37)19(17)6-14-4-16(25(35)21(31)8-14)9-15-10-22(32)28(38)26(36)18(15)5-13-2-3-24(34)20(30)7-13/h2-4,7-8,10-11,34-39H,5-6,9,12H2,1H3 |

InChI 键 |

KCFBHVMAGOSSRA-UHFFFAOYSA-N |

SMILES |

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |

规范 SMILES |

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |

外观 |

Solid powder |

Key on ui other cas no. |

125111-69-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Rawsonol; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。